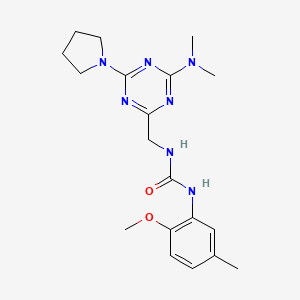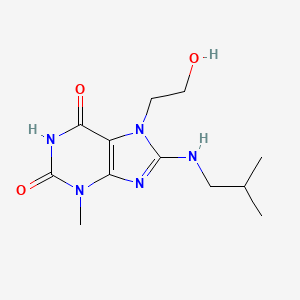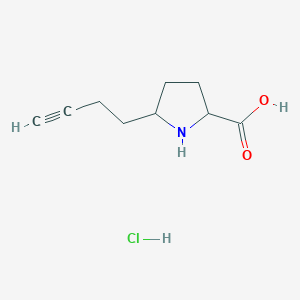
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H27N7O2 and its molecular weight is 385.472. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The synthesis of derivatives and analogs of triazine-based compounds, including those incorporating urea functionalities, has been explored for their utility in creating new chemical entities. For instance, Dovlatyan et al. (2008) have developed methods for synthesizing derivatives of imidazo-sym-triazine, which involve the conversion of previously synthesized triazine compounds into corresponding derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones. This demonstrates the flexibility of triazine derivatives in undergoing chemical transformations to yield compounds with potentially varied biological activities (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Potential Biological Activities
Research into compounds with triazine and urea functionalities has also highlighted their potential in various biological applications. Hassan et al. (2019) synthesized new isoxazole derivatives bearing a triazole moiety and evaluated them for their pharmacological potency, including anticancer and antimicrobial activities. This work illustrates the potential of triazine-based compounds in contributing to the development of new therapeutic agents with significant biological effects (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Material Science Applications
Triazine derivatives are also of interest in material science, particularly in the development of novel materials with specific properties. The study of complexation-induced unfolding of heterocyclic ureas by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes. Such studies are foundational for the development of new materials with tailored properties, such as enhanced stability or specific interaction capabilities (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-7-8-15(28-4)14(11-13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-9-5-6-10-26/h7-8,11H,5-6,9-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJHUGOOHWWKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590791.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2590792.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2590796.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2590797.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2590800.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2590801.png)

